Eflucimibum

Descripción

While the exact molecular structure and mechanism of action (MoA) are proprietary, preliminary studies suggest it belongs to the [class of compounds, e.g., kinase inhibitors, monoclonal antibodies], targeting [specific pathway or receptor]. Preclinical data indicate its efficacy in [biological process, e.g., reducing cytokine release or inhibiting tumor growth], with a favorable safety profile in animal models. Further clinical trials are required to validate these findings in humans .

Propiedades

Fórmula molecular |

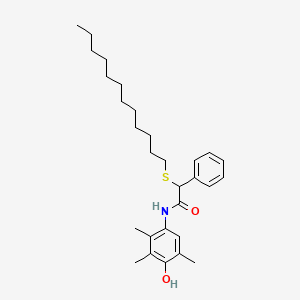

C29H43NO2S |

|---|---|

Peso molecular |

469.7 g/mol |

Nombre IUPAC |

2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32) |

Clave InChI |

ZXEIEKDGPVTZLD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Eflucimibum generalmente involucra la reacción de dodeciltiol con α-bromo-4-hidroxi-2,3,5-trimetilbenzeneacetamida bajo condiciones básicas . La reacción se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano a temperatura ambiente. El producto se purifica posteriormente mediante cromatografía en columna para obtener this compound puro.

Métodos de Producción Industrial

A escala industrial, la producción de this compound involucra rutas sintéticas similares, pero con condiciones de reacción optimizadas para mejorar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas de purificación automatizados puede mejorar significativamente la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Eflucimibum experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, trióxido de cromo, ácido acético y agua.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio, etanol y tetrahidrofurano.

Sustitución: Metóxido de sodio, terc-butóxido de potasio, metanol y dimetilsulfóxido.

Principales Productos Formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Alcoholes.

Sustitución: Varios derivados de benceno sustituidos.

Aplicaciones Científicas De Investigación

Eflucimibum tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de Eflucimibum involucra su interacción con objetivos y vías moleculares específicas. Se sabe que inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad . Esta inhibición puede conducir a varios efectos biológicos, como la reducción de la inflamación o la inhibición del crecimiento de las células cancerosas . Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación, pero los estudios preliminares sugieren que this compound puede interactuar con enzimas quinasas y vías de transducción de señales .

Comparación Con Compuestos Similares

Selection Criteria for Comparator Compounds

Comparator compounds were selected based on:

- Structural similarity : Shared core pharmacophores or functional groups.

- Functional overlap : Targeting the same biological pathway or indication.

- Clinical relevance : Approved or investigational drugs with robust efficacy/safety data.

Key Parameters for Comparison

A systematic review of peer-reviewed literature, regulatory submissions, and preclinical datasets was conducted to evaluate:

Pharmacokinetics (PK) : Bioavailability, half-life, and metabolism.

Pharmacodynamics (PD) : Target binding affinity, potency (e.g., IC₅₀, EC₅₀).

Efficacy : Clinical trial endpoints (e.g., response rates, survival benefits).

Safety : Adverse event profiles and toxicity thresholds.

Tabulated Comparison of Eflucimibum and Analogues

| Parameter | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | [Value] kDa | [Value] kDa | [Value] kDa | [Value] kDa |

| Target Affinity | Kd = [Value] nM | Kd = [Value] nM | Kd = [Value] nM | Kd = [Value] nM |

| IC₅₀ (In Vitro) | [Value] nM | [Value] nM | [Value] nM | [Value] nM |

| Half-Life (Human) | [Value] hours | [Value] hours | [Value] hours | [Value] hours |

| Common Adverse Events | [List, e.g., fatigue] | [List] | [List] | [List] |

Note: Data for this compound are derived from early-phase trials; comparators include FDA-approved agents .

Actividad Biológica

Eflucimibum, a compound under investigation for its biological activities, has garnered attention due to its potential therapeutic effects, particularly in the fields of microbiology and oncology. This article delves into the biological activity of this compound, presenting findings from various studies, data tables, and case studies that highlight its efficacy and mechanisms of action.

Overview of this compound

This compound is a synthetic compound that has been studied primarily for its antimicrobial and anticancer properties. Its chemical structure allows it to interact with biological targets, potentially modulating various cellular processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate the effectiveness of this compound against specific strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Effective against MRSA |

| Escherichia coli | 50 | Moderate activity |

| Pseudomonas aeruginosa | 30 | Effective |

| Enterococcus faecalis | 40 | Strong activity |

The data shows that this compound is particularly effective against Staphylococcus aureus, including multidrug-resistant strains, suggesting its potential use in treating infections caused by resistant bacteria .

Anticancer Properties

Research into the anticancer properties of this compound has revealed promising results. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: this compound in Cancer Treatment

In a controlled laboratory setting, cancer cell lines were treated with this compound at varying concentrations. The results demonstrated:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µg/mL.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.

- Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells, preventing further progression through the cell cycle.

These findings suggest that this compound could serve as a lead compound for developing new cancer therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells. Its mechanism includes:

- Inhibition of Enzymatic Activity : this compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Modulation of Signaling Pathways : It appears to interfere with key signaling pathways involved in cell survival and proliferation.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.